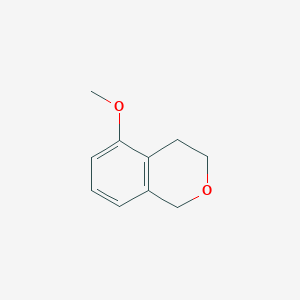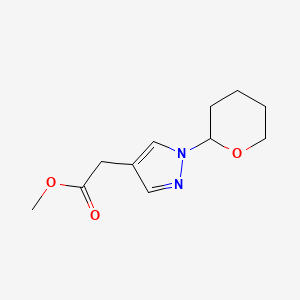![molecular formula C8H5NO4S B13681345 7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid](/img/structure/B13681345.png)
7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid is a compound characterized by its unique structure, which includes a thieno[3,4-b][1,4]dioxine ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thieno[3,4-b][1,4]dioxine derivative with a cyano group and a carboxylic acid group. The reaction conditions often require the use of polar solvents and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. Techniques such as crystallization and sublimation are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thieno[3,4-b][1,4]dioxine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific electronic properties
Wirkmechanismus
The mechanism of action of 7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions, while the thieno[3,4-b][1,4]dioxine ring system can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid: Lacks the cyano group, which affects its reactivity and applications.
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxaldehyde: Contains a bromo group instead of a cyano group, leading to different chemical properties and uses
Uniqueness
The presence of the cyano group in 7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid makes it unique compared to its analogs.
Eigenschaften
Molekularformel |
C8H5NO4S |
|---|---|
Molekulargewicht |
211.20 g/mol |
IUPAC-Name |
7-cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid |
InChI |
InChI=1S/C8H5NO4S/c9-3-4-5-6(13-2-1-12-5)7(14-4)8(10)11/h1-2H2,(H,10,11) |
InChI-Schlüssel |
LXOSBJWNIGZWKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(SC(=C2O1)C#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Oxaspiro[3.4]oct-6-ene-6-boronic Acid Pinacol Ester](/img/structure/B13681295.png)
![3-[Cbz-(isopropyl)amino]-1-(2-nitrophenyl)-1-propanone](/img/structure/B13681300.png)


![Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13681315.png)


![2,3-Diethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681344.png)

